molecular formula C20H18S2 B14637003 1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene CAS No. 55091-48-0

1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene

Cat. No.: B14637003
CAS No.: 55091-48-0
M. Wt: 322.5 g/mol
InChI Key: FHEYWHLLRHEXHT-UHFFFAOYSA-N
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Description

1,4-Bis(benzylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two benzylthio groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(benzylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,4-Dibromobenzene+2Benzyl MercaptanNaH1,4-Bis(benzylthio)benzene+2NaBr\text{1,4-Dibromobenzene} + 2 \text{Benzyl Mercaptan} \xrightarrow{\text{NaH}} \text{1,4-Bis(benzylthio)benzene} + 2 \text{NaBr} 1,4-Dibromobenzene+2Benzyl MercaptanNaH​1,4-Bis(benzylthio)benzene+2NaBr

Industrial Production Methods

Industrial production of 1,4-Bis(benzylthio)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form benzylthiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylthiol derivatives.

    Substitution: Halogenated or nitrated derivatives of 1,4-Bis(benzylthio)benzene.

Scientific Research Applications

1,4-Bis(benzylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(benzylthio)benzene depends on its specific application. In biological systems, it may interact with cellular components through its benzylthio groups, which can form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(methylthio)benzene: Similar structure but with methylthio groups instead of benzylthio groups.

    1,4-Dibromobenzene: Precursor used in the synthesis of 1,4-Bis(benzylthio)benzene.

    1,4-Benzenedithiol: Contains thiol groups instead of benzylthio groups.

Uniqueness

1,4-Bis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity

Properties

CAS No.

55091-48-0

Molecular Formula

C20H18S2

Molecular Weight

322.5 g/mol

IUPAC Name

1,4-bis(benzylsulfanyl)benzene

InChI

InChI=1S/C20H18S2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

FHEYWHLLRHEXHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)SCC3=CC=CC=C3

Origin of Product

United States

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